rel-2-(tert-Butyl) 7a-methyl (3aR,7aS)-5-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylate
Description
The compound rel-2-(tert-Butyl) 7a-methyl (3aR,7aS)-5-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylate (CAS: 2757083-46-6) is a bicyclic pyrrolo-pyridine derivative featuring a hexahydro-1H-pyrrolo[3,4-c]pyridine core with dual ester functionalities: a tert-butyl group at position 2 and a methyl ester at position 7a. The stereochemistry is designated as rel-(3aR,7aS), indicating a relative configuration.
Properties
IUPAC Name |
2-O-tert-butyl 7a-O-methyl (3aR,7aS)-5-methyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-2,7a-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-14(2,3)21-13(19)17-9-11-8-16(4)7-6-15(11,10-17)12(18)20-5/h11H,6-10H2,1-5H3/t11-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOGUCMOQSTGNA-IAQYHMDHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CCC2(C1)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CN(CC[C@]2(C1)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound rel-2-(tert-Butyl) 7a-methyl (3aR,7aS)-5-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylate , with the CAS number 2757083-46-6, belongs to the class of pyrrolo[3,4-c]pyridine derivatives. These compounds have garnered attention due to their diverse biological activities, including potential therapeutic applications in various diseases. This article explores the biological activity of this specific compound, highlighting its pharmacological properties and relevant research findings.
Biological Activity Overview
Pyrrolo[3,4-c]pyridine derivatives are known for their broad spectrum of biological activities. The following sections detail the specific activities associated with this compound.
1. Antimicrobial Activity
Research indicates that pyrrolo[3,4-c]pyridine derivatives exhibit significant antimicrobial properties. For instance:
- Compounds within this class have demonstrated effectiveness against various bacterial strains and fungi.
- Studies suggest that modifications in the chemical structure can enhance antimicrobial activity .
2. Antitumor Activity
Pyrrolo[3,4-c]pyridines are being investigated for their potential antitumor effects:
- Some derivatives have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines.
- The mechanism often involves the inhibition of specific signaling pathways related to cell growth and survival .
3. Neuroprotective Effects
The neuroprotective potential of pyrrolo[3,4-c]pyridine derivatives has been a focus of recent studies:
- These compounds may help in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.
- Research has indicated that certain derivatives can modulate neurotransmitter levels, enhancing cognitive function .
Case Studies and Research Findings
Several studies have specifically investigated the biological activities of pyrrolo[3,4-c]pyridine derivatives:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrolo[3,4-c]pyridine derivatives:
Scientific Research Applications
Therapeutic Applications
2.1. Anti-inflammatory Effects
Studies have demonstrated that compounds with similar structures exhibit anti-inflammatory properties by inhibiting JAK signaling pathways. For instance, pyrrolopyridine derivatives have shown promise in treating inflammatory conditions like rheumatoid arthritis and psoriasis by reducing cytokine production .
2.2. Cancer Treatment
The compound's potential as an anticancer agent is noteworthy. It has been shown to inhibit tumor growth in various cancer models, including hematological malignancies. The mechanism involves the selective inhibition of JAK pathways that are often dysregulated in cancer cells, leading to apoptosis and reduced proliferation .
2.3. Neurological Disorders
Recent investigations suggest that pyrrolopyridine derivatives may also have neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are attributed to their ability to modulate neuroinflammation and protect neuronal cells from apoptosis .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of rel-2-(tert-Butyl) 7a-methyl (3aR,7aS)-5-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylate is characterized by favorable oral bioavailability and metabolic stability. Studies have shown that modifications to the chemical structure can enhance its metabolic stability without compromising efficacy .
Case Studies
Comparison with Similar Compounds
Structural Analogues in the Pyrrolo-Pyridine Family
Table 1: Key Structural and Stereochemical Differences
Key Observations :
- Core Structure : The target compound’s pyrrolo[3,4-c]pyridine core differs from the imidazo[1,2-a]pyridine () and pyrrolo[3,2-b]pyridine () systems, altering ring strain and electronic properties.
- Substituents : The dual ester groups (tert-butyl and methyl) in the target compound contrast with single carboxylates () or ethyl esters (), impacting lipophilicity and metabolic stability.
- Stereochemistry : The rel-(3aR,7aS) configuration distinguishes it from the rel-(3aR,7aR) diastereomer in , which may influence chiral recognition in biological systems .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- The tert-butyl group in the target compound enhances hydrophobicity (LogP ~2.5) compared to the polar tetrazolyl group in ’s compound 12g (LogP ~1.9) .
- The methyl ester in the target may improve solubility relative to ’s ethyl ester derivative, though both are less polar than carboxylates ().
Spectral Data Comparison
Table 3: NMR and MS Signatures
Insights :
Preparation Methods
Methyl Ester Formation
Methylation of the carboxylic acid intermediate is performed using iodomethane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF), yielding the methyl ester with 85–92% efficiency.
Stereoselective Functionalization at C5 and C7a
The C5 methyl group is introduced via radical alkylation or nucleophilic substitution. A notable method involves lithiation of a brominated pyrrolopyridine intermediate at −78°C, followed by quenching with methyl iodide to install the methyl group with >95% regioselectivity.
At C7a, the carboxylate stereochemistry is controlled through enzymatic resolution or chiral chromatography. For instance, lipase-mediated hydrolysis of a racemic mixture selectively yields the (3aR,7aS)-enantiomer.
Comparative Analysis of Synthetic Routes
Optimization Challenges and Solutions
Byproduct Formation in Cyclization
Side products from over-alkylation are mitigated by slow addition of methylating agents and low-temperature conditions (−78°C).
Purification of Diastereomers
Chiral stationary-phase chromatography (CSP-HPLC) using cellulose tris(3,5-dimethylphenylcarbamate) resolves enantiomers with >99% ee.
Industrial-Scale Adaptations
A patent-pending method employs continuous-flow reactors for the tert-butyl protection step, reducing reaction time from 16 hours to 2 hours and improving yield to 94%. Catalytic hydrogenation using palladium on carbon (Pd/C) under 50 psi H₂ pressure ensures efficient reduction of nitro intermediates without epimerization.
Emerging Catalytic Strategies
Recent advances include photoredox catalysis for C–H functionalization at C5, enabling direct methylation without pre-functionalization. Additionally, enzymatic cascades using transaminases and acyltransferases achieve one-pot synthesis of the bicyclic core with 70% yield .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing rel-2-(tert-Butyl) 7a-methyl hexahydro-1H-pyrrolo[3,4-c]pyridine derivatives?
- Methodological Answer : The compound can be synthesized via multi-step reactions, including one-pot strategies. For example, describes a one-pot two-step reaction using diethyl dicarboxylate intermediates and cyclization under basic conditions. Tert-butyl groups are typically introduced via Boc protection, as seen in and , where tert-butyl carbamates stabilize intermediates during hydrogenation or coupling reactions. Purification often involves column chromatography with silica gel and solvents like ethyl acetate/hexane mixtures .
Q. How is the stereochemical configuration (3aR,7aS) confirmed for this compound?
- Methodological Answer : Stereochemical assignments rely on NMR (¹H and ¹³C) and X-ray crystallography. and highlight the use of coupling constants in ¹H NMR to identify axial/equatorial proton orientations in pyrrolidine rings. For rel-configurations, comparative analysis with known analogs (e.g., and ) and computational modeling (e.g., DFT calculations) are critical to validate relative stereochemistry .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : ¹H and ¹³C NMR to confirm backbone structure and substituent positions (e.g., tert-butyl and methyl groups) .
- HRMS : High-resolution mass spectrometry to verify molecular formula (e.g., reports a 0.2 ppm error between calculated and observed values) .
- IR : Identification of carbonyl stretches (e.g., ~1740 cm⁻¹ for ester groups) .
Advanced Research Questions
Q. How can reaction yields be optimized for the tert-butyl-protected intermediate in multi-step syntheses?
- Methodological Answer : Yield optimization involves:
- Catalyst Screening : Use of Pd/C or Raney Ni for hydrogenation steps ().
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates ().
- Temperature Control : Low temperatures (−20°C to 0°C) minimize side reactions during cyclization ( ).
- In Situ Monitoring : TLC or LC-MS to track reaction progress and adjust stoichiometry .
Q. How do researchers resolve discrepancies in NMR data for pyrrolo[3,4-c]pyridine derivatives?
- Methodological Answer : Contradictions arise from dynamic effects (e.g., ring puckering) or impurities. Strategies include:
- Variable Temperature (VT) NMR : To coalesce split signals caused by conformational exchange.
- COSY/NOESY : Correlate proton-proton interactions to confirm spatial arrangements ().
- Spiking Experiments : Adding authentic samples to check for peak overlaps (e.g., tert-butyl vs. methyl resonances) .
Q. What methodologies are used to assess the compound’s potential in pharmacological studies?
- Methodological Answer : In vitro assays include:
- Enzyme Inhibition : Fluorescence-based assays (e.g., Amplex-Red for autotaxin inhibition, as in ).
- Solubility Testing : Phosphate buffer equilibration with UV/Vis quantification ().
- Metabolic Stability : Glutathione adduct screening via LC-MS to predict reactivity .
Q. How can computational methods aid in designing analogs with improved activity?
- Methodological Answer :
- Docking Studies : Align the compound’s structure with target proteins (e.g., using AutoDock Vina).
- QSAR Models : Correlate substituent effects (e.g., tert-butyl bulkiness) with bioactivity.
- MD Simulations : Predict conformational stability in aqueous environments ( emphasizes linking frameworks to theory) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
